Physicochemical properties of 1-(4,5-Dibromo-2-thienyl)-1-ethanone
Physicochemical properties of 1-(4,5-Dibromo-2-thienyl)-1-ethanone
An In-depth Technical Guide to the Physicochemical Properties of 1-(4,5-Dibromo-2-thienyl)-1-ethanone
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(4,5-Dibromo-2-thienyl)-1-ethanone (CAS No: 7209-12-3), a key heterocyclic building block in contemporary chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental methodologies, offers validated protocols for property determination, and contextualizes the data's significance for practical applications. The guide covers chemical identity, spectroscopic characterization, core physical properties, and critical safety protocols, establishing a foundational understanding of this important reagent.
Introduction: The Strategic Importance of Substituted Thiophenes
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to act as a bioisostere for the phenyl group. The introduction of bromine atoms, as seen in 1-(4,5-Dibromo-2-thienyl)-1-ethanone, significantly enhances its utility. The bromine substituents serve as versatile synthetic handles for a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the construction of complex molecular architectures. The acetyl group provides an additional point for chemical modification or can be a critical pharmacophoric element itself. A thorough understanding of the fundamental physicochemical properties of this molecule is, therefore, not merely academic; it is a prerequisite for its effective and reproducible use in designing next-generation pharmaceuticals and functional materials. This guide serves as a centralized repository of this critical information.
Chemical Identity and Core Physical Properties
Accurate identification and knowledge of basic physical constants are the bedrock of reproducible science. These properties dictate appropriate handling, reaction setup, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 7209-12-3 | [1] |
| IUPAC Name | 1-(4,5-Dibromo-2-thienyl)ethanone | [1] |
| Molecular Formula | C₆H₄Br₂OS | [1] |
| Molecular Weight | 283.97 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline solid | - |
| Melting Point | 88-91 °C | [1] |
| Boiling Point | Data not readily available; decomposition may occur at high temperatures. | - |
| Solubility | Poorly soluble in water; soluble in common organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF). | - |
Synthesis and Structural Confirmation Workflow
The most common synthetic route to 1-(4,5-Dibromo-2-thienyl)-1-ethanone is the Friedel-Crafts acylation of 2,3-dibromothiophene.[2] The subsequent characterization is crucial to confirm the regiochemistry and purity of the final product.
Caption: High-level workflow for synthesis and confirmation.
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be simple and diagnostic.
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δ ~7.6 ppm (s, 1H): This singlet corresponds to the lone proton on the thiophene ring at the C3 position. Its chemical shift is downfield due to the deshielding effects of the adjacent sulfur atom and acetyl group.
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δ ~2.6 ppm (s, 3H): This singlet represents the three equivalent protons of the methyl group (CH₃) of the ethanone moiety.
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-
¹³C NMR (100 MHz, CDCl₃):
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δ ~190 ppm: Carbonyl carbon (C=O).
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δ ~145 ppm: Quaternary thiophene carbon attached to the acetyl group (C2).
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δ ~135 ppm: Thiophene carbon (C3).
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δ ~120-125 ppm (2 signals): The two bromine-bearing carbons (C4 and C5).
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δ ~27 ppm: Methyl carbon (CH₃).
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Infrared (IR) Spectroscopy
The IR spectrum is dominated by a very strong, sharp absorption band characteristic of the carbonyl group.
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~1670 cm⁻¹ (C=O stretch): This absorption is indicative of an aryl ketone, where conjugation with the thiophene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[3]
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~3100 cm⁻¹ (C-H stretch): Aromatic C-H stretch from the thiophene ring.
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~1500-1400 cm⁻¹ (C=C stretch): In-ring stretching vibrations of the thiophene core.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition, particularly the presence of two bromine atoms.
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Molecular Ion (M⁺): A characteristic cluster of peaks will be observed for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). The expected pattern for a molecule with two bromine atoms will be three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. For C₆H₄Br₂OS, these would appear around m/z 282, 284, and 286.
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Key Fragment: A prominent fragment is often observed corresponding to the loss of the methyl group (M-15), resulting in the [M-CH₃]⁺ acylium ion.
Key Physicochemical Properties and Their Determination
The following properties are critical for applications in drug discovery and development, influencing formulation, absorption, distribution, metabolism, and excretion (ADME).[4][5]
Aqueous Solubility
Solubility is a primary determinant of bioavailability. Given its hydrophobic nature, 1-(4,5-Dibromo-2-thienyl)-1-ethanone is expected to have very low aqueous solubility.
Experimental Protocol: Shake-Flask Method (OECD Guideline 105)
This is the gold standard method for determining thermodynamic equilibrium solubility.
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Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline for physiological relevance) in a glass-stoppered flask.
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Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The choice of temperature is critical as solubility is temperature-dependent.
-
Phase Separation: Allow the suspension to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.
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Quantification: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is reported in units such as mg/L or µM.
Causality Insight: The shake-flask method is chosen for its accuracy in determining thermodynamic solubility, which is a true measure of a compound's intrinsic ability to dissolve. This is distinct from kinetic solubility, which can be influenced by the solid-state form and dissolution rate.[6]
Lipophilicity (Log P)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (Log P), is a crucial predictor of a drug's ability to cross cell membranes.
Experimental Protocol: Shake-Flask Method for Log P
-
Pre-saturation: Shake equal volumes of n-octanol and water (or buffer) together for 24 hours to mutually saturate the phases. Separate the layers.
-
Partitioning: Dissolve a small, known amount of the compound in the pre-saturated n-octanol. Add a known volume of pre-saturated water.
-
Equilibration: Stopper the vessel and shake vigorously for several hours to allow the compound to partition between the two immiscible phases.
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique like HPLC-UV.
-
Calculation: Calculate Log P using the formula: Log P = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).
Trustworthiness Check: Analyzing both phases is a self-validating step. The total amount of compound recovered from both phases should match the initial amount added, confirming that no degradation or adsorption to the vessel occurred.[6]
Caption: Physicochemical property characterization workflow.
Safety, Handling, and Storage
Proper handling is paramount to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact isomer may not be universally available, data from closely related brominated aromatic ketones should be used to guide practice.
-
Hazard Statements (Anticipated):
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[7][9]
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][9]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from strong oxidizing agents.
-
Conclusion
1-(4,5-Dibromo-2-thienyl)-1-ethanone is a synthetically valuable intermediate whose effective use hinges on a robust understanding of its physicochemical properties. This guide has detailed its identity, spectroscopic signature, and core physical characteristics. The provided protocols for determining solubility and lipophilicity offer a validated framework for generating the critical data needed to advance research and development projects, particularly in the pharmaceutical arena. Adherence to the outlined safety procedures is essential for the responsible handling of this compound.
References
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Mansouri, K., et al. (2018). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Science of The Total Environment. Available from: [Link]
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Wambaugh, J. F., et al. (2018). Rapid experimental measurements of physicochemical properties to inform models and testing. PubMed. Available from: [Link]
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NETZSCH Analyzing & Testing. Physicochemical Properties. Available from: [Link]
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Royal Society of Chemistry. Physicochemical Properties | The Handbook of Medicinal Chemistry. Available from: [Link]
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INRS. Methods for determining the physico-chemical properties under REACH. Available from: [Link]
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Quora. Why is acetophenone's IUPAC name 1-phenyl-1-ethanone? Ethanone doesn't even exist. Available from: [Link]
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askIITians. What is the IUPAC name of acetophenone?. Available from: [Link]
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University of Calgary. Infrared (IR) Spectroscopy. Available from: [Link]
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Sigma-Aldrich. Introduction to IR Spectroscopy. YouTube. Available from: [Link]
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